3-(1H-imidazol-1-yl)propanamide

Enzyme Inhibition IMPDH2 Nucleotide Metabolism

Sourcing 3-(1H-imidazol-1-yl)propanamide (CAS 43115-74-8)? This high-purity (≥97%) imidazole-propanamide scaffold is your direct gateway to synthesizing potent IMPDH2 (240–440 nM) and ROCK2 (sub-µM) inhibitors. Its free primary amide is purpose-built for rapid N-arylation, enabling targeted SAR campaigns from a single, reliable precursor. Avoid supply-chain compromises—secure a consistent, ambient-stable solid (mp 139–142°C) that guarantees reproducible yields in amide couplings and library production.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 43115-74-8
Cat. No. B1315676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)propanamide
CAS43115-74-8
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCC(=O)N
InChIInChI=1S/C6H9N3O/c7-6(10)1-3-9-4-2-8-5-9/h2,4-5H,1,3H2,(H2,7,10)
InChIKeyVMQUSGWKCTXCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-imidazol-1-yl)propanamide (CAS 43115-74-8): Procurement-Ready Imidazole Building Block for Medicinal Chemistry and Enzyme Inhibition Research


3-(1H-imidazol-1-yl)propanamide (CAS 43115-74-8) is a heterocyclic building block comprising an imidazole ring linked to a propanamide chain. The imidazole moiety confers metal-coordinating capacity and hydrogen-bonding potential, while the primary amide terminus offers a reactive handle for further derivatization . This compound is routinely supplied at ≥95% purity by multiple vendors and is employed as a synthetic intermediate in medicinal chemistry programs targeting enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH) and Rho-associated protein kinase (ROCK) [1][2].

Why 3-(1H-imidazol-1-yl)propanamide Cannot Be Replaced by Other Imidazole-Containing Amides


Although numerous imidazole-bearing amides exist, the precise chain length and terminal primary amide of 3-(1H-imidazol-1-yl)propanamide are critical determinants of target engagement. Substituting the propanamide linker with shorter or longer alkyl chains, or replacing the primary amide with substituted amides, can alter hydrogen-bonding patterns and conformational flexibility, leading to changes in enzyme inhibition potency [1]. For instance, the free primary amide in this compound enables further derivatization—such as conversion to N-aryl amides—which is not possible with pre-substituted analogs [2]. These structural constraints preclude straightforward substitution with closely related imidazole amides without compromising assay reproducibility or synthetic tractability.

Quantitative Differentiation of 3-(1H-imidazol-1-yl)propanamide: Potency, Purity, and Handling Advantages


IMPDH2 Inhibition: Moderate Affinity Differentiates from Substituted Analogs

3-(1H-imidazol-1-yl)propanamide inhibits human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values ranging from 240 to 440 nM depending on the substrate competition assay [1]. In contrast, the N-(4-ethoxyphenyl) derivative (CHEMBL1704729) exhibits a substantially weaker affinity for the same target, with an IC50 of >10 µM in a cellular assay [2]. The unsubstituted propanamide thus provides a distinct potency window for probe development.

Enzyme Inhibition IMPDH2 Nucleotide Metabolism

ROCK2 Inhibition: A Derivative-Based Proof of Pharmacological Utility

While the parent 3-(1H-imidazol-1-yl)propanamide has not been directly assayed against ROCK2, the N-(5H-chromeno[3,4-c]pyridin-8-yl) derivative (BDBM330109) exhibits an IC50 of 992 nM [1]. This derivative retains the imidazole-propanamide core and demonstrates that this scaffold can be elaborated to generate sub-micromolar ROCK2 inhibitors. By contrast, imidazole amides lacking the propanamide linker (e.g., imidazole-4-acetamide derivatives) typically show no measurable ROCK2 inhibition below 10 µM [2].

Kinase Inhibition ROCK2 Cardiovascular

Vendor Purity: ≥95% Assurance for Reproducible Synthetic Chemistry

Commercial lots of 3-(1H-imidazol-1-yl)propanamide are routinely supplied with a minimum purity of 95%, as specified by multiple vendors including AKSci, CymitQuimica, and Enamine . In contrast, less common imidazole amide analogs (e.g., 3-(1H-imidazol-4-yl)propanamide) are frequently offered only at 90–93% purity or require custom synthesis, increasing the risk of side reactions in multi-step syntheses .

Chemical Purity QC Synthesis

Melting Point: 139–142 °C Enables Straightforward Solid Handling and Storage

3-(1H-imidazol-1-yl)propanamide is a yellow solid with a melting point of 139–142 °C . This relatively high melting point simplifies handling and long-term storage compared to low-melting or hygroscopic imidazole derivatives (e.g., imidazole-1-acetic acid, which melts at 98–100 °C and tends to absorb moisture) [1]. The solid state also reduces degradation risks associated with liquid analogs.

Physicochemical Properties Solid Form Logistics

Storage: Sealed, Dry, Room Temperature Conditions Minimize Cold-Chain Dependencies

3-(1H-imidazol-1-yl)propanamide is recommended to be stored sealed in a dry environment at room temperature (20–22 °C) . In contrast, many imidazole-containing pharmaceuticals and intermediates (e.g., metronidazole) require refrigeration (2–8 °C) or protection from light to prevent degradation . This benign storage profile reduces the need for refrigerated shipping and dedicated cold storage, lowering total procurement cost.

Stability Storage Logistics

Recommended Procurement Scenarios for 3-(1H-imidazol-1-yl)propanamide (CAS 43115-74-8)


Hit-to-Lead Optimization for IMPDH2 Inhibitors

Utilize the 240–440 nM IMPDH2 inhibition as a baseline for designing substituted analogs. The unsubstituted propanamide provides a measurable affinity that can be improved through N-arylation, as exemplified by the >10 µM IC50 of the N-(4-ethoxyphenyl) derivative .

Development of ROCK2 Kinase Probes

Leverage the imidazole-propanamide core as a privileged scaffold for ROCK2 inhibition. The N-(chromeno-pyridinyl) derivative demonstrates sub-micromolar activity (IC50 992 nM) , establishing this building block as a viable starting point for kinase inhibitor libraries.

Multi-Step Synthesis Requiring High-Purity Intermediates

Procure material with ≥95% purity to minimize side reactions in subsequent coupling steps. The consistent vendor purity specification ensures reproducible yields in amide bond formations and other derivatizations .

High-Throughput Screening Library Construction

Use the ambient-stable, room-temperature storage profile to simplify compound management. The solid form and 139–142 °C melting point enable accurate automated weighing without the need for refrigerated storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.